
2,2'-Bis(8-benzyliminomethyl-4-isopropyl-3-methyl-1,6,7-trihydroxynaphthalene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Bis(8-benzyliminomethyl-4-isopropyl-3-methyl-1,6,7-trihydroxynaphthalene) is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and imine functionalities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bis(8-benzyliminomethyl-4-isopropyl-3-methyl-1,6,7-trihydroxynaphthalene) typically involves multi-step organic reactions. One common approach is the condensation of 8-benzyliminomethyl-4-isopropyl-3-methyl-1,6,7-trihydroxynaphthalene with a suitable aldehyde under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2,2’-Bis(8-benzyliminomethyl-4-isopropyl-3-methyl-1,6,7-trihydroxynaphthalene) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
科学研究应用
2,2’-Bis(8-benzyliminomethyl-4-isopropyl-3-methyl-1,6,7-trihydroxynaphthalene) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
作用机制
The mechanism by which 2,2’-Bis(8-benzyliminomethyl-4-isopropyl-3-methyl-1,6,7-trihydroxynaphthalene) exerts its effects is largely dependent on its interaction with molecular targets. The hydroxyl and imine groups can participate in hydrogen bonding and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes or alter the structural properties of proteins, leading to various biological effects.
相似化合物的比较
2,2’-Bis(4-hydroxy-3-methyl-1,6,7-trihydroxynaphthalene): Similar structure but lacks the benzyliminomethyl group.
8-Benzyliminomethyl-4-isopropyl-3-methyl-1,6,7-trihydroxynaphthalene: A precursor in the synthesis of the target compound.
Uniqueness: 2,2’-Bis(8-benzyliminomethyl-4-isopropyl-3-methyl-1,6,7-trihydroxynaphthalene) is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both hydroxyl and imine groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
属性
CAS 编号 |
73855-97-7 |
|---|---|
分子式 |
C44H44N2O6 |
分子量 |
696.8 g/mol |
IUPAC 名称 |
3-methyl-8-(2-phenylethanimidoyl)-4-propan-2-yl-2-[1,6,7-trihydroxy-3-methyl-8-(2-phenylethanimidoyl)-4-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol |
InChI |
InChI=1S/C44H44N2O6/c1-21(2)33-23(5)35(43(51)37-27(33)19-31(47)41(49)39(37)29(45)17-25-13-9-7-10-14-25)36-24(6)34(22(3)4)28-20-32(48)42(50)40(38(28)44(36)52)30(46)18-26-15-11-8-12-16-26/h7-16,19-22,45-52H,17-18H2,1-6H3 |
InChI 键 |
DJAIOJQQURHAHZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC(=C(C(=C2C(=C1C3=C(C4=C(C(=C(C=C4C(=C3C)C(C)C)O)O)C(=N)CC5=CC=CC=C5)O)O)C(=N)CC6=CC=CC=C6)O)O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


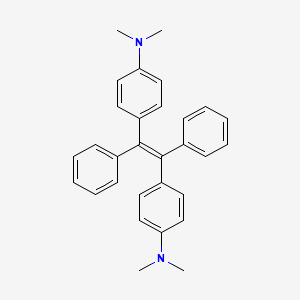

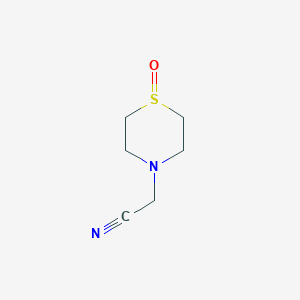
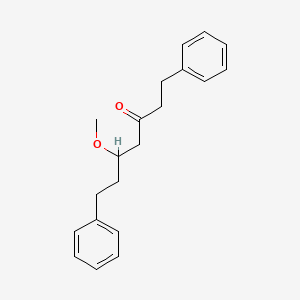
![Methyl 4,5-dimethyl-2-({[2-(pyridin-2-ylcarbonyl)hydrazinyl]carbonothioyl}amino)thiophene-3-carboxylate](/img/structure/B14169363.png)
![6-Amino-3,4-dipropyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14169365.png)
![Ethyl 2-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14169369.png)
![5-Ethyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B14169383.png)
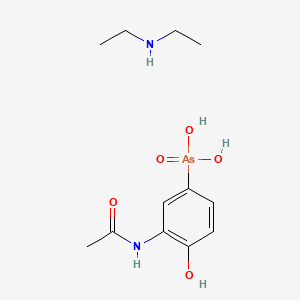
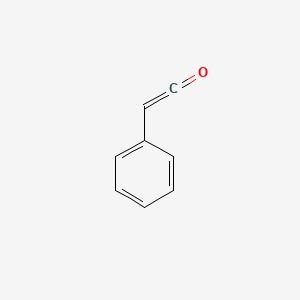
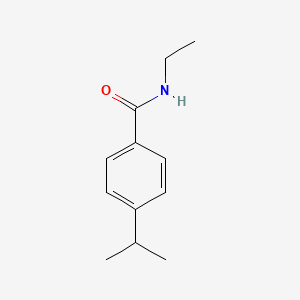
![9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14169405.png)
![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169411.png)
![N-{[4-(2-Chlorophenyl)piperidin-4-yl]methyl}acetamide](/img/structure/B14169415.png)
